![molecular formula C15H13FN2O2S2 B2877692 7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-35-9](/img/structure/B2877692.png)

7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

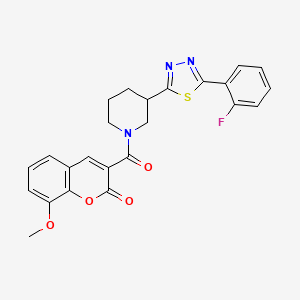

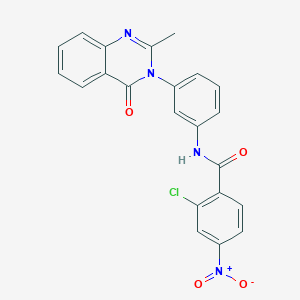

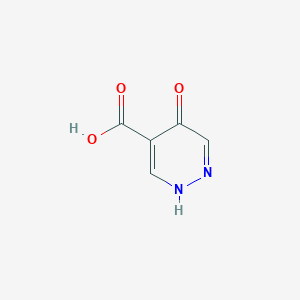

“7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide . This is followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include a condensation reaction and a subsequent treatment with ortho esters . The reaction involves the formation of a thiadiazine ring, followed by annulation of the triazole ring .科学的研究の応用

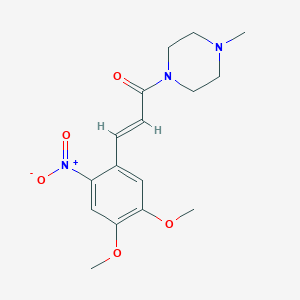

Anticonvulsant Activity

A series of compounds including 7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine derivatives were synthesized to evaluate their anticonvulsant activity. These compounds were tested in mice using the maximal electroshock (MES) test and rotarod test to determine their safety and efficacy. Among the compounds tested, one was identified with significant anticonvulsant activity and a favorable safety profile, highlighting the therapeutic potential of these derivatives in the treatment of epilepsy (Zhang et al., 2010).

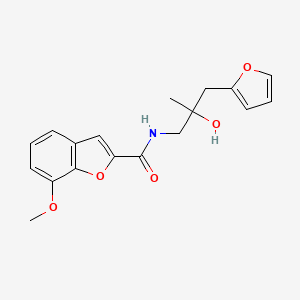

Cognitive Enhancement

Research into the modulation of AMPA receptors for cognitive enhancement identified a fluorinated derivative of 1,2,4-benzothiadiazine as a potent positive allosteric modulator. This compound demonstrated significant activity on AMPA receptors in vitro and showed marked cognitive-enhancing effects in vivo, indicating its potential for treating cognitive disorders. The study also explored the pharmacokinetic benefits of fluorination on the compound's activity and metabolic stability (Francotte et al., 2010).

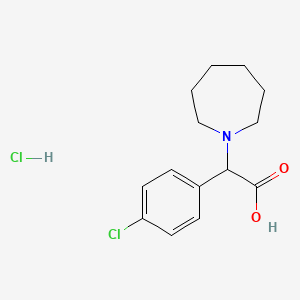

PDE7 Inhibition for T-Cell-Dependent Disorders

A novel family of benzyl derivatives of benzothiadiazine dioxides was synthesized and identified as the first heterocyclic compounds with phosphodiesterase 7 (PDE7) inhibitory properties. These compounds represent a new therapeutic strategy for the treatment of T-cell-dependent disorders, with several derivatives showing promising PDE7 potency and selectivity over other isoenzymes (Martínez et al., 2000).

Anticancer Activity

The development of benzothiazole derivatives, including those related to 7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, has shown promising results in anticancer research. These compounds exhibit potent cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer agents. The study highlights the importance of structural modifications to enhance the anticancer activity and selectivity of benzothiazole derivatives (Osmaniye et al., 2018).

将来の方向性

The future directions for “7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . More research is needed to fully understand its mechanism of action and to determine its physical and chemical properties, as well as its safety and hazards.

特性

IUPAC Name |

7-fluoro-3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S2/c1-10-2-4-11(5-3-10)9-21-15-17-13-7-6-12(16)8-14(13)22(19,20)18-15/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQDVACPNJQWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2877624.png)